molecular formula C44H42O6P2 B12889780 2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine

2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine

Cat. No.: B12889780
M. Wt: 728.7 g/mol
InChI Key: YDLJXVSEOABRGQ-UHFFFAOYSA-N
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Description

2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is a macrocyclic compound featuring a dibenzohexaoxacyclooctadecine core with two diphenylphosphino substituents at positions 2 and 12. The octahydro designation indicates partial hydrogenation of the aromatic rings, conferring rigidity and conformational stability. The diphenylphosphino groups make it a potent ligand for transition metals, particularly in catalysis and coordination chemistry . Its complex structure combines six oxygen atoms within the macrocyclic ether framework, enabling selective binding to cations, while the phosphine groups enhance electron-donating capabilities for metal coordination .

Properties

Molecular Formula

C44H42O6P2

Molecular Weight

728.7 g/mol

IUPAC Name

(24-diphenylphosphanyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)-diphenylphosphane

InChI

InChI=1S/C44H42O6P2/c1-5-13-35(14-6-1)51(36-15-7-2-8-16-36)39-21-23-41-43(33-39)49-31-27-45-26-30-48-42-24-22-40(34-44(42)50-32-28-46-25-29-47-41)52(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-24,33-34H,25-32H2

InChI Key

YDLJXVSEOABRGQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OCCOCCOC5=C(C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)OCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine typically involves the reaction of diphenylphosphine with a suitable precursor under controlled conditions. The process often requires the use of a catalyst and specific reaction temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are valuable in catalysis and material science.

    Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-containing biomolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.

    Industry: The compound is used in various industrial processes, including the synthesis of advanced materials and the development of new catalysts.

Mechanism of Action

The mechanism by which 2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine exerts its effects involves its ability to act as a ligand and form stable complexes with metal ions. These complexes can participate in various chemical reactions, influencing the reactivity and properties of the metal ions. The molecular targets and pathways involved depend on the specific application and the metal ions present.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of octahydrodibenzohexaoxacyclooctadecine derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine Diphenylphosphino (C6H5)2P at 2,13 C44H44O6P2 754.77 (calc.) Metal coordination, catalysis
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid Carboxylic acid (-COOH) at 2,14 C22H24O10 448.42 Ion binding, supramolecular chemistry
2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine Bromine (Br) at 2,3,13,14 C20H20Br4O6 675.99 Halogenated intermediate, materials science
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarbaldehyde Aldehyde (-CHO) at 2,13 C20H20O8 388.37 Crosslinking agent, polymer synthesis

Key Differences and Research Findings

Functional Group Impact on Reactivity The diphenylphosphino derivative exhibits superior metal-binding affinity compared to carboxylate or aldehyde analogs. For example, its Pd(II) complexes show enhanced catalytic activity in Suzuki-Miyaura coupling reactions due to strong σ-donation from phosphorus . The tetrabromo derivative demonstrates electrophilic reactivity, enabling substitution reactions for further functionalization. Its bromine atoms facilitate applications in flame retardants or pharmaceutical intermediates . The dicarboxylic acid analog forms stable coordination polymers with lanthanides, as evidenced by crystallographic studies highlighting carboxylate-O⋯Ln interactions .

Conformational Flexibility Hydrogenation of the dibenzo rings (octahydro) in all derivatives reduces steric hindrance, improving solubility in polar solvents. However, the diphenylphosphino compound shows restricted rotation due to bulky substituents, favoring preorganized metal-binding sites .

Thermal and Chemical Stability The tetrabromo derivative has lower thermal stability (decomposition at ~150°C) compared to the diphenylphosphino compound (>250°C), attributed to weaker C-Br bonds versus robust P-C bonds . Aldehyde-containing derivatives are sensitive to oxidation, requiring storage under inert atmospheres, whereas carboxylic acids are stable under ambient conditions .

Applications in Drug Design While none are directly used as drugs, the dicarboxylic acid derivative has been screened for antimicrobial activity due to its ionophoric properties, though results were inconclusive .

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